4-[(2,4-Dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-ol
Description
4-[(2,4-Dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-ol is a substituted oxolan (tetrahydrofuran) derivative featuring:
- Two 2,4-dichlorophenyl (DCP) groups: One as a methoxy substituent at position 4 and another as a methoxymethyl group at position 4.
- Additional substituents: A methoxy group at position 2 and a hydroxyl group at position 3.
Properties
IUPAC Name |
4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl4O5/c1-26-20-18(25)19(28-9-12-3-5-14(22)7-16(12)24)17(29-20)10-27-8-11-2-4-13(21)6-15(11)23/h2-7,17-20,25H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISWEUXISBNCCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside typically involves the protection of the hydroxyl groups of D-ribofuranoside, followed by selective substitution with 2,4-dichlorobenzyl groups. The reaction conditions often include the use of protecting groups such as acetyl or benzyl groups to prevent unwanted reactions at other positions on the ribofuranoside molecule. The final step involves the deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as chromatography and crystallization may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dichlorobenzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving carbohydrate metabolism and enzyme interactions.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside involves its interaction with specific molecular targets. These targets may include enzymes involved in carbohydrate metabolism or other biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Features
The compound’s oxolan core distinguishes it from azole-based antifungals (e.g., imidazoles, triazoles) but shares critical motifs with other dichlorophenyl-containing bioactive molecules:
Functional Implications
Dichlorophenyl Groups
- Role : Enhance lipophilicity and membrane permeability, enabling interaction with hydrophobic targets (e.g., fungal cell membranes or cytochrome P450 enzymes) .
- Comparison : The target compound’s dual DCP groups may amplify these effects compared to analogs like miconazole (single DCP) or benzene-based derivatives .
Heterocyclic Core
- Oxolan vs. Azoles: Unlike azoles (imidazoles/triazoles), the oxolan core lacks nitrogen atoms critical for binding fungal CYP51.
- Oxolan vs. Dioxolane: Ketoconazole’s dioxolane ring incorporates an imidazole for CYP inhibition, whereas the target’s oxolan lacks this feature, highlighting structural novelty .
Methoxy/Methoxymethyl Groups
- Solubility Effects: Methoxy groups improve aqueous solubility compared to purely lipophilic DCP analogs.
Research Findings and Data
Antifungal Activity Trends
While direct activity data for the target compound are unavailable, structural analogs provide insights:
- Azoles : Miconazole and ketoconazole exhibit broad-spectrum antifungal activity via CYP51 inhibition (MIC < 1 µg/mL for Candida spp.) .
- Non-Azoles: Compounds like {4-[(2,4-DCP)methoxy]-3-methoxyphenyl}methanol lack reported activity, suggesting that the oxolan core or additional substituents in the target compound may be pivotal for bioactivity .
Physicochemical Properties
- Molecular Weight : At 492.17 g/mol, the compound exceeds Lipinski’s rule of five, which may limit oral absorption unless active transport mechanisms exist.
Biological Activity
The compound 4-[(2,4-Dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-ol is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features two dichlorophenyl groups, which are known for their biological activity. The presence of methoxy groups enhances its lipophilicity, potentially affecting its interaction with biological membranes.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds with similar structures. For instance, derivatives of benzoxathiazine have shown significant antiproliferative effects against various cancer cell lines. Specifically, compounds with methoxy substitutions demonstrated IC50 values in the low micromolar range against A-549 (lung cancer) and HCT-116 (colon cancer) cell lines .
Key Findings:
- IC50 Values : Compounds structurally similar to this compound exhibited IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT-116 cells .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis and inhibition of cell cycle progression.
Antioxidant Activity
The compound's ability to scavenge free radicals was evaluated using the DPPH assay. Similar compounds have shown moderate antioxidant activity, suggesting that this compound may also possess this property .
Study on Antiproliferative Effects
A study published in PubMed investigated a series of methoxy-substituted benzoxathiazine derivatives for their antiproliferative effects. The results indicated that compounds with similar structural features to our compound had significant activity against various cancer cell lines, reinforcing the potential therapeutic applications of this compound .
Synthesis and Evaluation
Research has focused on synthesizing derivatives of methoxy-substituted compounds and evaluating their biological activities. For instance, a synthesis approach utilizing chlorosulfonyl isocyanate led to the formation of several active derivatives that were tested for their radical-scavenging and antiproliferative properties .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | IC50 (μmol/mL) | Activity Type |
|---|---|---|---|
| Compound A | Benzoxathiazine derivative | 0.02 | Antiproliferative (A-549) |
| Compound B | Methoxy-substituted furo derivative | 0.06 | Antiproliferative (HCT-116) |
| Compound C | 2,4-Dichlorophenoxyacetic acid | N/A | Herbicidal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
